2-Amino-4-hydroxythiophene-3-carbonitrile
Overview
Description
2-Amino-4-hydroxythiophene-3-carbonitrile is an organic compound belonging to the class of heterocyclic compounds. It has the molecular formula C5H4N2OS and a molecular weight of 140.17 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxythiophene-3-carbonitrile typically involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by cyclization with an appropriate amine . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Bases such as sodium ethoxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxythiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 2-amino-4-oxothiophene-3-carbonitrile.
Reduction: Formation of 2-amino-4-hydroxythiophene-3-amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-hydroxythiophene-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxythiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can:
Inhibit enzyme activity: by binding to the active site.
Modulate receptor activity: by acting as an agonist or antagonist.
Induce cellular responses: through the activation of signaling pathways.
Comparison with Similar Compounds
- 2-Amino-4-oxothiophene-3-carbonitrile
- 2-Amino-4-hydroxythiophene-3-amine
- 2-Amino-4-hydroxythiophene-3-carboxylic acid
Comparison: 2-Amino-4-hydroxythiophene-3-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-amino-4-hydroxythiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSSHLOVHLENAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543494 | |
Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99580-50-4 | |
Record name | 2-Amino-4-hydroxy-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99580-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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